

Application Notes: **Dihydroxymaleic Acid** as a Food Antioxidant for Frozen Foods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Dihydroxymaleic acid</i>
Cat. No.:	B1505802

[Get Quote](#)

Introduction

Lipid oxidation is a primary cause of quality deterioration in frozen foods, particularly those with higher fat content like meat and fish.^[1] This process leads to undesirable changes in flavor, color, texture, and nutritional value.^{[2][3]} Antioxidants are crucial additives in the food industry to inhibit these oxidative processes, thereby extending the shelf-life and maintaining the quality of frozen food products.^{[4][5]} **Dihydroxymaleic acid** (DHMA), an organic compound with the formula C₄H₄O₆, has been proposed as a potential antioxidant for frozen foods.^[6] Its structure, featuring two hydroxyl groups attached to a double bond, suggests its potential to act as a free radical scavenger, a key mechanism of antioxidant activity.^[7]

Mechanism of Action

The antioxidant properties of phenolic compounds, which share structural similarities with **dihydroxymaleic acid**, are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals. This action neutralizes the radicals and terminates the oxidative chain reactions.^[8] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive. The presence of multiple hydroxyl groups can enhance this activity.^[9] It is hypothesized that **dihydroxymaleic acid** functions similarly, by donating hydrogen atoms to quench lipid radicals formed during the oxidation of unsaturated fatty acids in frozen foods.

Illustrative Data on Antioxidant Efficacy

The following tables present hypothetical data to illustrate the potential effectiveness of **dihydroxymaleic acid** (DHMA) as a food antioxidant in frozen minced fish muscle, in comparison with other common antioxidants.

Table 1: Inhibition of Lipid Peroxidation (TBARS Assay)

Antioxidant	Concentration (ppm)	TBARS (mg MDA/kg sample) after 6 months at -18°C	% Inhibition
Control (No Antioxidant)	0	2.15	0%
Dihydroxymaleic Acid	200	0.88	59.1%
Dihydroxymaleic Acid	500	0.52	75.8%
Ascorbic Acid	200	1.05	51.2%
Butylated Hydroxytoluene (BHT)	200	0.65	69.8%

TBARS (Thiobarbituric Acid Reactive Substances) assay measures secondary lipid oxidation products, primarily malondialdehyde (MDA).

Table 2: Radical Scavenging Activity (DPPH Assay)

Antioxidant	Concentration (ppm)	% DPPH Radical Scavenging
Dihydroxymaleic Acid	100	78.5%
Dihydroxymaleic Acid	250	91.2%
Ascorbic Acid	100	85.1%
Trolox	100	95.3%

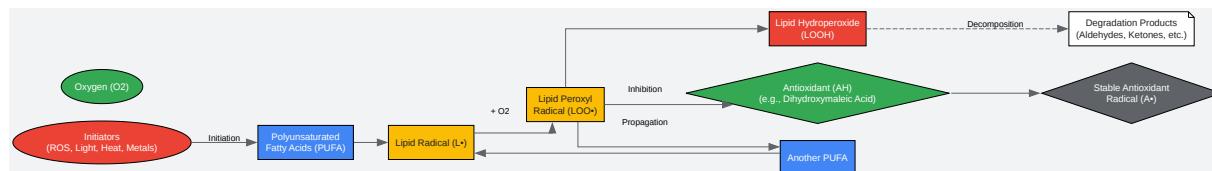

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge stable free radicals.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Antioxidant	Concentration (ppm)	FRAP Value ($\mu\text{mol Fe(II)}/\text{g sample}$)
Dihydroxymaleic Acid	200	15.8
Dihydroxymaleic Acid	500	28.4
Ascorbic Acid	200	18.2
Gallic Acid	200	35.1

FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

Signaling Pathway of Lipid Oxidation

[Click to download full resolution via product page](#)

Caption: Lipid oxidation pathway and the inhibitory role of antioxidants.

Experimental Protocols

Protocol 1: Determination of Thiobarbituric Acid Reactive Substances (TBARS)

This protocol measures the extent of secondary lipid oxidation in frozen food samples.

Materials:

- Frozen food sample (e.g., minced fish)
- Trichloroacetic acid (TCA) solution (10% w/v)
- Thiobarbituric acid (TBA) reagent (0.02 M)
- 1,1,3,3-Tetramethoxypropane (TMP) standard
- Distilled water
- Homogenizer
- Centrifuge
- Spectrophotometer

Procedure:

- Sample Preparation: Homogenize 5 g of the frozen food sample with 25 mL of 10% TCA solution.
- Extraction: Centrifuge the homogenate at 3000 x g for 10 minutes.
- Reaction: Mix 2 mL of the supernatant with 2 mL of 0.02 M TBA reagent in a test tube.
- Incubation: Heat the mixture in a boiling water bath for 30 minutes.
- Cooling: Cool the tubes under running tap water.
- Measurement: Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

- Standard Curve: Prepare a standard curve using TMP.
- Calculation: Express the TBARS value as mg of malondialdehyde (MDA) per kg of the sample.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol assesses the ability of **dihydroxymaleic acid** to scavenge free radicals.

Materials:

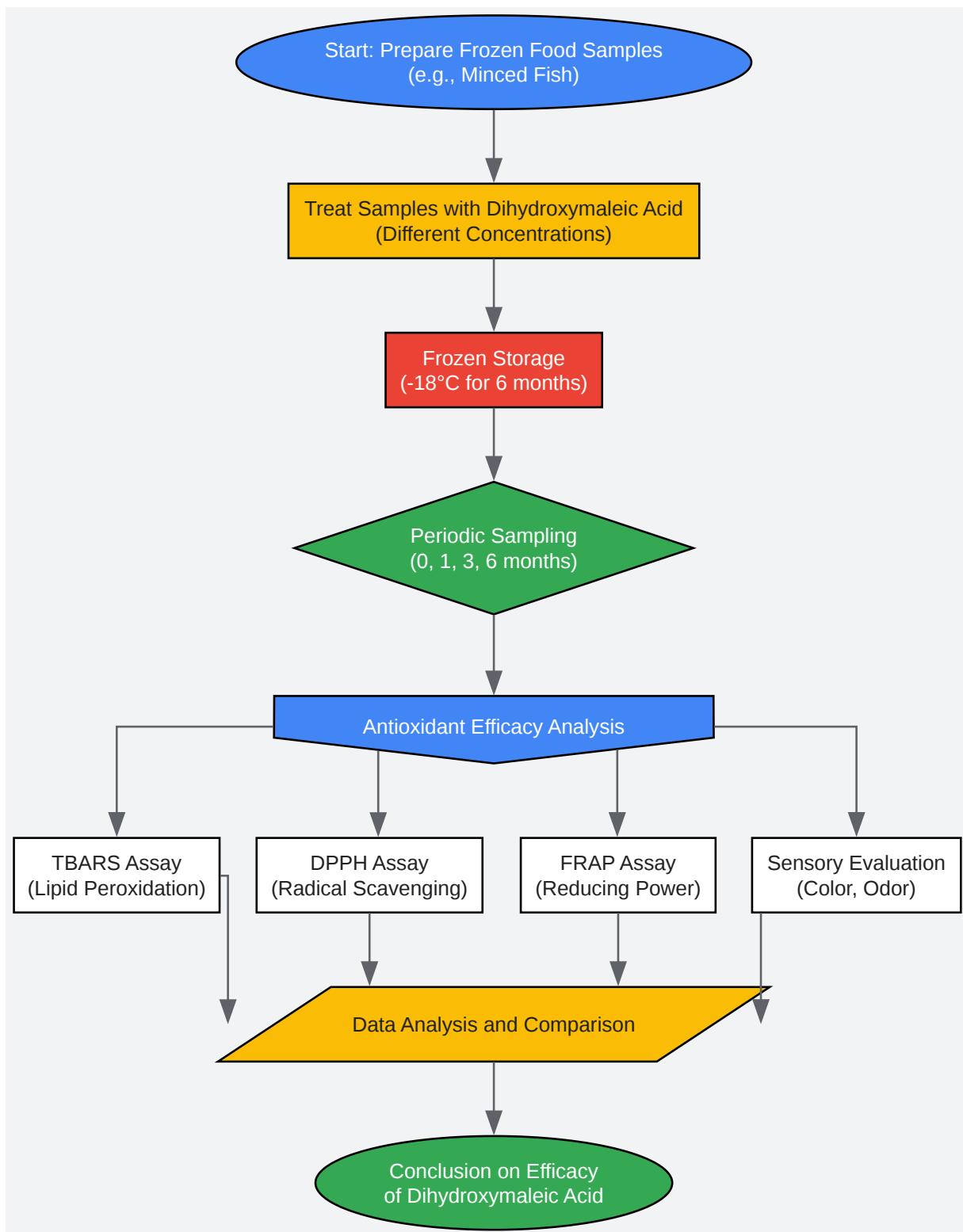
- **Dihydroxymaleic acid** solution (in a suitable solvent like ethanol or methanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- Spectrophotometer or microplate reader

Procedure:

- Reaction Mixture: Add 100 μ L of the **dihydroxymaleic acid** solution at various concentrations to 2.9 mL of DPPH solution. A control is prepared using the solvent instead of the antioxidant solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol determines the reducing ability of **dihydroxymaleic acid**.


Materials:

- **Dihydroxymaleic acid** solution
- FRAP reagent:
 - 300 mM Acetate buffer (pH 3.6)
 - 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
 - 20 mM FeCl₃·6H₂O solution
- Ferrous sulfate (FeSO₄·7H₂O) standard
- Spectrophotometer or microplate reader

Procedure:

- FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
- Reaction: Add 50 µL of the **dihydroxymaleic acid** solution to 1.5 mL of the FRAP reagent.
- Incubation: Incubate the mixture at 37°C for 4 minutes.
- Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
- Standard Curve: Prepare a standard curve using a ferrous sulfate solution.
- Calculation: Express the FRAP value as µmol of Fe(II) equivalents per gram of sample.

Experimental Workflow for Evaluating Dihydroxymaleic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **dihydroxymaleic acid**'s antioxidant potential.

References

- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity in Frozen Plant Foods: Effect of Cryoprotectants, Freezing Process and Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation in Muscle Foods: Impact on Quality, Safety and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. iomcworld.com [iomcworld.com]
- To cite this document: BenchChem. [Application Notes: Dihydroxymaleic Acid as a Food Antioxidant for Frozen Foods]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505802#exploring-dihydroxymaleic-acid-as-a-food-antioxidant-for-frozen-foods\]](https://www.benchchem.com/product/b1505802#exploring-dihydroxymaleic-acid-as-a-food-antioxidant-for-frozen-foods)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com